Alisporivir is a non-immunosuppressive analog of cyclosporine A [ [], [], [] ]. It is a cyclic peptide consisting of 11 amino acids and is classified as a cyclophilin inhibitor [ [], [] ]. Its role in scientific research stems from its ability to selectively inhibit cyclophilins, a family of proteins exhibiting peptidyl-prolyl cis-trans isomerase enzymatic activity [ [] ].
The synthesis of alisporivir involves several key steps, primarily starting from cyclosporine A. The process includes:
These modifications are crucial as they enhance the compound's binding properties to cyclophilins while abolishing its immunosuppressive activity. The synthesis can be achieved through methods involving triphosgene and other reagents in controlled environments to ensure purity and yield .
Alisporivir has a complex molecular structure characterized by its cyclic undecapeptide framework, similar to cyclosporine A but with specific modifications that enhance its function. The molecular formula is , and its structure includes:
Alisporivir undergoes several important chemical reactions relevant to its pharmacological activity:
The mechanism of action of alisporivir is centered around its ability to inhibit cyclophilin A, which plays a pivotal role in HCV replication:
Alisporivir exhibits several notable physical and chemical properties:
Alisporivir has several significant applications in scientific research and clinical settings:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: